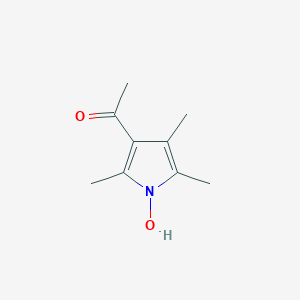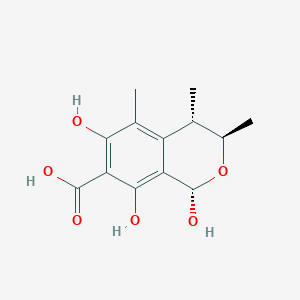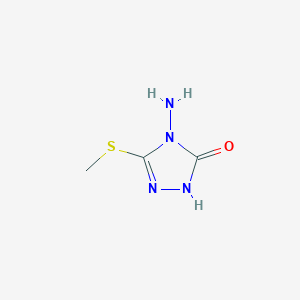![molecular formula C8H8N2O B136801 Furo[2,3-c]pyridine-2-methanamine CAS No. 153863-91-3](/img/structure/B136801.png)
Furo[2,3-c]pyridine-2-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-c]pyridine-2-methanamine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development. In
Applications De Recherche Scientifique
Furo[2,3-c]pyridine-2-methanamine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The mechanism of action of Furo[2,3-c]pyridine-2-methanamine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
Furo[2,3-c]pyridine-2-methanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to analyze. It also has a range of potential applications in medicinal chemistry, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Furo[2,3-c]pyridine-2-methanamine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in medicinal chemistry. Its unique structure and potential therapeutic properties make it an interesting candidate for drug development. However, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
Furo[2,3-c]pyridine-2-methanamine can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the oxidation of aniline with a strong oxidizing agent, followed by the condensation of the resulting nitroso compound with a ketone or aldehyde.
Propriétés
Numéro CAS |
153863-91-3 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
furo[2,3-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2 |
Clé InChI |
HXSLUROWWQKZJQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CN |
SMILES canonique |
C1=CN=CC2=C1C=C(O2)CN |
Synonymes |
Furo[2,3-c]pyridine-2-methanamine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



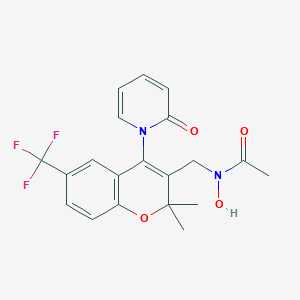
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)


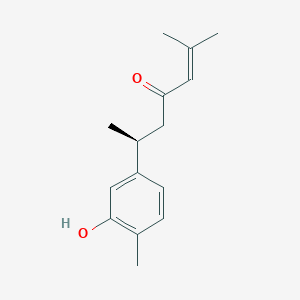

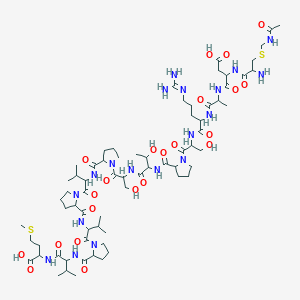
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
